REACTION_CXSMILES
|
C([Li])CCC.[CH:6]1([N:11]2[CH:15]=[N:14][N:13]=[N:12]2)[CH2:10][CH2:9][CH2:8][CH2:7]1.[I:16]I.O>O1CCCC1>[CH:6]1([N:11]2[C:15]([I:16])=[N:14][N:13]=[N:12]2)[CH2:10][CH2:9][CH2:8][CH2:7]1
|
Name
|
|
Quantity
|
10.42 mmol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)N1N=NN=C1
|
Name
|
|
Quantity
|
27 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
2.2 g
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
23 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at this temperature for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
did not exceed −70° C
|
Type
|
STIRRING
|
Details
|
After 30 minutes of stirring at this temperature
|
Duration
|
30 min
|
Type
|
EXTRACTION
|
Details
|
The solvent was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
the combined organic phase was washed with sodium thiosulphate solution and saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CUSTOM
|
Details
|
The solid obtained
|
Type
|
CUSTOM
|
Details
|
after distillative removal of solvent under reduced pressure
|
Type
|
STIRRING
|
Details
|
was stirred with diisopropyl ether
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCC1)N1N=NN=C1I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.55 g | |
YIELD: PERCENTYIELD | 68% | |
YIELD: CALCULATEDPERCENTYIELD | 67.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |